GPR55 Antagonist Activity: A Polypharmacology Feature Absent in Close N-Benzyl-Piperidine Analogs
1-Benzyl-N-isobutylpiperidin-4-amine exhibits antagonist activity at recombinant human GPR55 with a pIC₅₀ of 5.42 (equivalent IC₅₀ ≈ 3.8 nM), as recorded in the Biased Signaling Atlas [1]. In contrast, the structurally closest analogs in the Boot et al. series – including isobutyl-(2-methyl-benzyl)-piperidin-4-yl-amine and isobutyl-(4-methyl-benzyl)-piperidin-4-yl-amine – have no reported GPR55 activity in ChEMBL or BindingDB, indicating that GPR55 engagement is not a class-wide property but is conferred or unmasked by the unsubstituted benzyl-isobutyl substitution pattern. This represents a qualitative differentiation in target profile rather than a potency shift alone.
| Evidence Dimension | GPR55 antagonist activity (pIC₅₀) |
|---|---|
| Target Compound Data | pIC₅₀ 5.42 (IC₅₀ ≈ 3.8 nM) |
| Comparator Or Baseline | isobutyl-(2-methyl-benzyl)-piperidin-4-yl-amine: no GPR55 activity reported; isobutyl-(4-methyl-benzyl)-piperidin-4-yl-amine: no GPR55 activity reported |
| Quantified Difference | Target compound: active (pIC₅₀ 5.42); comparators: no detectable GPR55 engagement reported in public databases |
| Conditions | Recombinant human GPR55 expressed in HEK293 cells; antagonist activity assessed via inhibition of LPI-mediated receptor activation; xCELLigence assay (Source: ChEMBL, Biased Signaling Atlas) |
Why This Matters
Researchers investigating GPR55-mediated pathways or screening for cannabinoid-system modulators cannot substitute ring-substituted benzyl analogs and expect to replicate this receptor engagement.
- [1] Biased Signaling Atlas. GPR55 ligand entry for N-benzyl-N-isobutylpiperidin-4-amine (CHEMBL207837). pIC₅₀ = 5.42. https://biasedsignalingatlas.org (accessed 2026-05-11). View Source
